molecular formula C6H5N6O3- B11085722 2-Amino-5-methyl-6-nitro[1,2,4]triazolo[1,5-a]pyrimidin-7-olate

2-Amino-5-methyl-6-nitro[1,2,4]triazolo[1,5-a]pyrimidin-7-olate

Cat. No.: B11085722
M. Wt: 209.14 g/mol
InChI Key: OBQKQAZKIKCENS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-methyl-6-nitro[1,2,4]triazolo[1,5-a]pyrimidin-7-olate: is a chemical compound with the following properties:

Preparation Methods

Synthetic Routes:: The synthetic routes for this compound involve the introduction of amino and nitro groups onto the triazolo[1,5-a]pyrimidine scaffold. Specific methods may vary, but common synthetic strategies include:

    Nitration: Introduction of the nitro group (NO2) using appropriate reagents.

    Amination: Conversion of a precursor compound to the amino derivative.

Industrial Production:: Industrial-scale production typically employs efficient and scalable methods to synthesize this compound. Details on specific industrial processes would require further investigation.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound can undergo oxidation reactions.

    Reduction: Reduction reactions are possible.

    Substitution: Substitution reactions may occur.

Common Reagents and Conditions::

    Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4).

    Amination: Ammonia (NH3) or amine derivatives.

Major Products:: The major products depend on the specific reaction conditions. For example:

  • Nitration may yield the corresponding nitro derivative.
  • Amination could lead to the amino-substituted compound.

Scientific Research Applications

This compound finds applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in drug discovery or as a probe for biological studies.

    Medicine: Investigated for pharmacological effects.

    Industry: Possible applications in materials science or catalysis.

Mechanism of Action

The precise mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways. Further studies are needed to elucidate these details.

Properties

Molecular Formula

C6H5N6O3-

Molecular Weight

209.14 g/mol

IUPAC Name

2-amino-5-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate

InChI

InChI=1S/C6H6N6O3/c1-2-3(12(14)15)4(13)11-6(8-2)9-5(7)10-11/h13H,1H3,(H2,7,10)/p-1

InChI Key

OBQKQAZKIKCENS-UHFFFAOYSA-M

Canonical SMILES

CC1=NC2=NC(=NN2C(=C1[N+](=O)[O-])[O-])N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.